![molecular formula C15H14ClN3OS B2461164 3-[(6-Chloroquinazolin-4-yl)amino]-1-(thiophen-3-yl)propan-1-ol CAS No. 2415509-48-5](/img/structure/B2461164.png)
3-[(6-Chloroquinazolin-4-yl)amino]-1-(thiophen-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-Chloroquinazolin-4-yl)amino]-1-(thiophen-3-yl)propan-1-ol is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring substituted with a chlorine atom at the 6th position, an amino group at the 4th position, and a thiophene ring attached to a propanol chain. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloroquinazolin-4-yl)amino]-1-(thiophen-3-yl)propan-1-ol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Attachment of the Thiophene Ring: The thiophene ring can be attached to the quinazoline core through a series of coupling reactions involving thiophene derivatives.
Propanol Chain Addition: The final step involves the addition of the propanol chain to the thiophene ring, which can be achieved through alkylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can target the quinazoline ring, converting it to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Medicine: The compound exhibits potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of novel materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[(6-Chloroquinazolin-4-yl)amino]-1-(thiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminoquinazoline Derivatives: These compounds share the quinazoline core but differ in their substitution patterns.
Thiophene-Containing Compounds: These compounds contain the thiophene ring but may have different functional groups attached.
Uniqueness
3-[(6-Chloroquinazolin-4-yl)amino]-1-(thiophen-3-yl)propan-1-ol is unique due to its specific combination of a quinazoline core, a chlorine atom at the 6th position, an amino group at the 4th position, and a thiophene ring attached to a propanol chain. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
3-[(6-chloroquinazolin-4-yl)amino]-1-thiophen-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c16-11-1-2-13-12(7-11)15(19-9-18-13)17-5-3-14(20)10-4-6-21-8-10/h1-2,4,6-9,14,20H,3,5H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFIIBUDFDBDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC=N2)NCCC(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
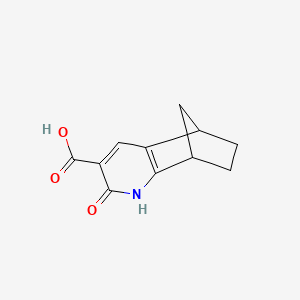

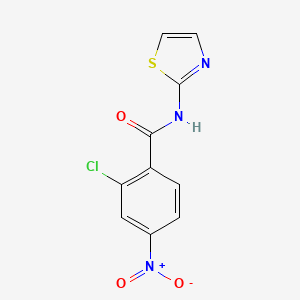
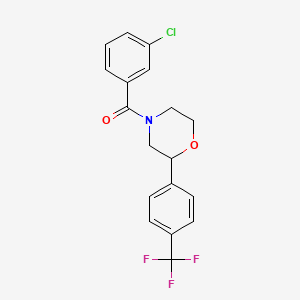
![3-(5-methylisoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2461087.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2461088.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2461090.png)
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2461092.png)
![6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2461093.png)
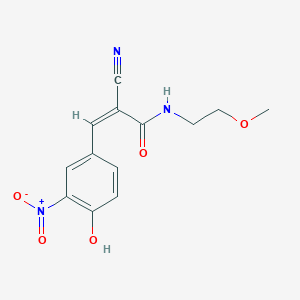
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2461099.png)

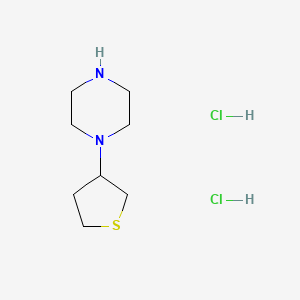
![Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2461104.png)
